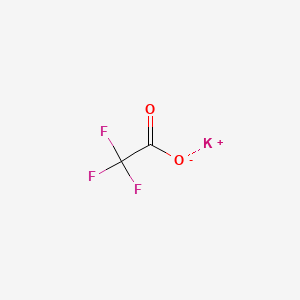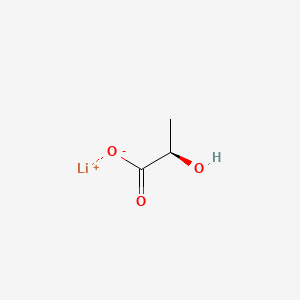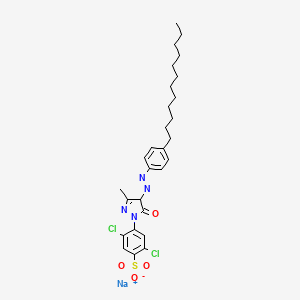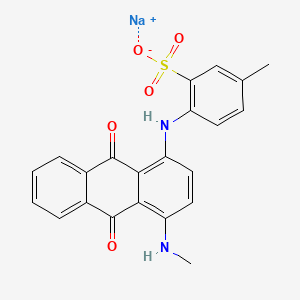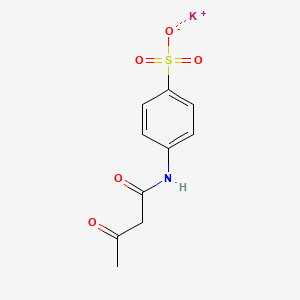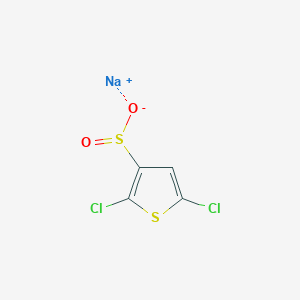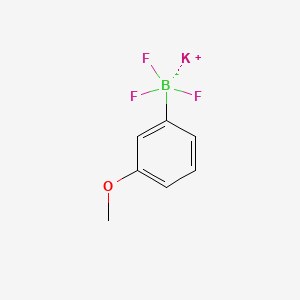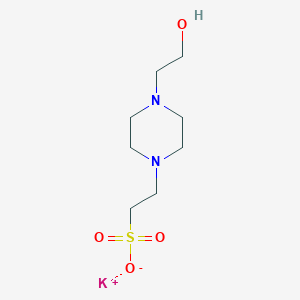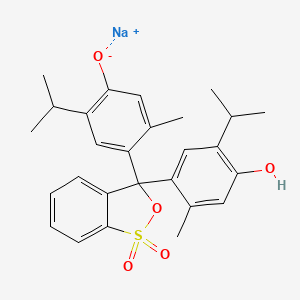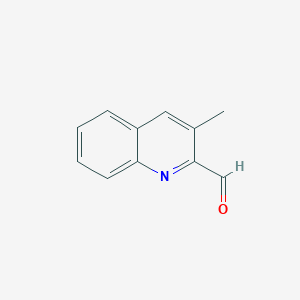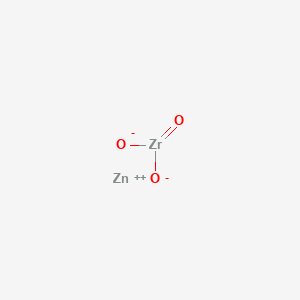
ZINC zirconate
Übersicht
Beschreibung
Zinc Zirconate is a chemical compound that is gaining interest in various fields, particularly in advanced materials science and engineering . It is defined by its unique combination of Zinc, often represented by the symbol Zn, and Zirconium, symbolized by Zr . The formula for this compound is typically represented as Zn2ZrO4 .
Synthesis Analysis
Zinc Zirconate can be synthesized using various methods, but one of the most common methods involves the high-temperature calcination of a mixture of Zinc oxide and Zirconium dioxide . Firstly, a homogeneous mixture of Zinc oxide and Zirconium dioxide is prepared. Secondly, this mixture is heated at high temperatures, typically in the range of 800 to 900 degrees Celsius .Molecular Structure Analysis
The molecular structure of Zinc Zirconate is characterized by a ratio of two Zinc atoms to one Zirconium atom, and four Oxygen atoms . It belongs to the class of inorganic compounds known as mixed metal/non-metals, which are characterized by a metal linked to a non-metal atom .Chemical Reactions Analysis
The presence of both Zinc and Zirconium gives Zinc Zirconate a unique set of properties that are not found in their individual forms . For example, the combination of Zinc’s high corrosion resistance and Zirconium’s exceptional hardness and durability makes Zinc Zirconate a particularly robust and resilient compound .Physical And Chemical Properties Analysis
Zinc Zirconate is noted for its distinct properties which are heavily influenced by its chemical structure . The most significant physical property of this compound is its high thermal stability, which has prompted interest for its use in high-temperature applications .Wissenschaftliche Forschungsanwendungen
Enhanced Sintering and Electrical Properties
- Enhanced Sintering of Yttrium‐Doped Barium Zirconate by Addition of ZnO : Zinc oxide (ZnO) has been shown to improve the sintering and electrical properties of yttrium-doped barium zirconate. ZnO-modified barium zirconate demonstrates excellent chemical stability, good sinterability, and is a promising candidate for reduced temperature solid oxide fuel cell applications (Babilo & Haile, 2005).
Nanoparticle Applications
- Zinc Oxide Nanoparticles in Biomedical Applications : Zinc oxide nanoparticles are notable for their anticancer and antimicrobial activities, mainly due to their ability to generate reactive oxygen species (ROS) and induce apoptosis. They have also been utilized as drug carriers, enhancing drug delivery efficiency (P. Mishra et al., 2017).
- Advances of ZnO Nanoparticles in Biomedicine : ZnO nanoparticles are emerging as potent agents in anticancer and antibacterial fields. They are also being developed for antidiabetic treatment and are key candidates for bioimaging due to their luminescent properties (Jiang et al., 2018).
Agricultural Applications
- Relative Efficiency of Zinc Oxide for Wheat : Zinc oxide (ZnO) has been found to be effective in enhancing the yield and nutritional quality of wheat. It is equally effective as zinc sulphate in increasing the grain yield, proving its utility in agriculture (Shivay et al., 2008).
Biomarker Assessment
- Assessment of Zinc Status in Humans : Zinc status in humans can be assessed using plasma zinc concentration, which responds to dietary manipulation. This biomarker is crucial for understanding zinc’s role in human health and nutrition (Lowe et al., 2009).
Antiviral Immunity
- Role of Zinc in Antiviral Immunity : Zinc is integral for immune function and plays a significant role in antiviral immunity. It's particularly effective against viruses like HIV and hepatitis C. Zinc supplementation can influence the antiviral immunity in zinc-deficient populations (Read et al., 2019).
Soil Science
- Zinc Application and Soil Iron Content : Application of zinc in soils can influencethe available iron content, as seen in research involving maize growth in calcareous soils. Zinc application was found to decrease iron concentration in plants while increasing dry matter yield and iron uptake (Adiloglu, 2003).
Nutritional and Health Benefits
- Zinc Supplementation and Infection Incidence in the Elderly : Zinc supplementation in elderly subjects has been shown to reduce the incidence of infections, highlighting its role in enhancing immune function and reducing inflammation (Prasad et al., 2007).
Synthesis and Toxicity of ZnO Nanoparticles
- Synthesis and Antiseptic Activity of ZnO Nanoparticles : The synthesis of zinc oxide nanoparticles and their antiseptic properties have been extensively studied. These nanoparticles exhibit significant antimicrobial activity and selective toxicity, which is crucial in biomedical applications (Król et al., 2017).
Zinc Supplementation in Obesity
- Effects of Zinc Supplementation in Obese Adults : Zinc supplementation has been observed to improve body mass index (BMI), body weight, and triglyceride concentrations in obese adults, suggesting its potential role in managing obesity-related conditions (Payahoo et al., 2013).
Green Synthesis of ZnO Nanoparticles
- Green Synthesis of ZnO Nanoparticles Using Moringa Oleifera : The bio-fabrication of zinc oxide nanoparticles using Moringa Oleifera extract as a chelating agent is a significant advancement. These nanoparticles demonstrate high electrochemical activity and potential in various applications (Matinise et al., 2017).
Zinc in Diabetes Research
- Zinc and Diabetes in Rodent Studies : Research involving zinc in rodent models of diabetes has shown that zinc supplementation can prevent or ameliorate diabetes, primarily through antioxidant mechanisms. This highlights the potential of zinc in diabetes management (Taylor, 2005).
Safety And Hazards
Zukünftige Richtungen
Zinc Zirconate’s unique properties make it a promising material for a wide range of applications. In the field of ceramics, it is often used as a stabilizing agent due to its high thermal stability . In the electronics industry, its properties have been leveraged in the production of varistors and thermistors . Beyond these fields, Zinc Zirconate has shown great potential in the world of photonics . Given its high refractive index, the compound is particularly useful for the production of optical coatings . Another intriguing application of Zinc Zirconate is in the realm of energy production . Its excellent thermal stability and resistance to corrosion make it an ideal candidate for use in high-temperature fuel cells .
Eigenschaften
IUPAC Name |
zinc;dioxido(oxo)zirconium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3O.Zn.Zr/q;2*-1;+2; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVQCSGKWCQEEJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-][Zr](=O)[O-].[Zn+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
O3ZnZr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ZINC zirconate | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



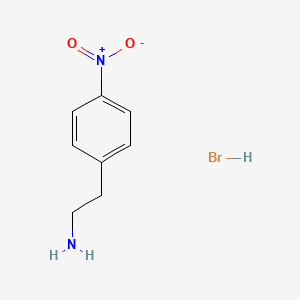
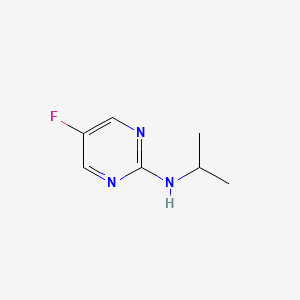

![Chloro[tris(2,4-di-tert-butylphenyl)phosphite]gold](/img/structure/B1593180.png)
